molecular formula C14H19Cl2N3O2S B119386 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride CAS No. 140663-38-3

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride

Cat. No.: B119386
CAS No.: 140663-38-3
M. Wt: 364.3 g/mol
InChI Key: YHYNDFTUZMEYNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Iso-H7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-3-methylpiperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:

    Solvent: Anhydrous conditions to prevent hydrolysis.

    Temperature: Controlled to avoid decomposition.

    Purification: Crystallization or recrystallization to achieve high purity.

Industrial production methods are not extensively documented, but the synthesis generally follows similar principles with optimization for scale and yield.

Chemical Reactions Analysis

Iso-H7 dihydrochloride undergoes several types of chemical reactions:

    Oxidation: Can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions are less common due to the stability of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common reagents and conditions include:

    Oxidizing agents: Potassium permanganate or hydrogen peroxide.

    Reducing agents: Sodium borohydride (less common).

    Nucleophiles: Ammonia or amines for substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Iso-H7 dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Iso-H7 dihydrochloride exerts its effects by inhibiting protein kinase C and protein kinase A. The inhibition occurs through competitive binding at the ATP-binding site of the kinases, preventing phosphorylation of downstream targets . This leads to altered cell signaling pathways and affects processes such as cell growth and differentiation.

Comparison with Similar Compounds

Iso-H7 dihydrochloride is often compared with other kinase inhibitors such as:

Iso-H7 dihydrochloride is unique in its specific inhibition profile and its effects on satellite cell myogenesis, making it a valuable tool in research.

Properties

IUPAC Name

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYNDFTUZMEYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474690
Record name 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140663-38-3
Record name 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-methyl H7 affect bovine leukemia virus expression?

A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.

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